molecular formula C30H32N2O6S B11641935 Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11641935
M. Wt: 548.7 g/mol
InChI Key: BAMPBVUSMDJVHV-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves multiple steps, including the formation of the thiazolopyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the thiazolopyrimidine core.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways. In industry, it may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate stands out due to its unique thiazolopyrimidine core and the specific functional groups attached to it. Similar compounds include other thiazolopyrimidine derivatives, which may have different substituents and, consequently, different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H32N2O6S

Molecular Weight

548.7 g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-[(2-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H32N2O6S/c1-6-16-38-22-13-11-10-12-20(22)18-25-28(33)32-27(21-14-15-23(35-7-2)24(17-21)36-8-3)26(29(34)37-9-4)19(5)31-30(32)39-25/h6,10-15,17-18,27H,1,7-9,16H2,2-5H3/b25-18-

InChI Key

BAMPBVUSMDJVHV-BWAHOGKJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=CC=C4OCC=C)/S3)C)C(=O)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4OCC=C)S3)C)C(=O)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.